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molecular formula C13H20N2O4S B8685739 (R)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate

(R)-Ethyl 2-(1-((tert-butoxycarbonyl)amino)ethyl)thiazole-4-carboxylate

Cat. No. B8685739
M. Wt: 300.38 g/mol
InChI Key: AAJQVLPQVMJOPA-UHFFFAOYSA-N
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Patent
US07365065B2

Procedure details

Lithium hydroxide monohydrate (165 mg, 3.9 mmol) was added to a solution of tert-butyl (1-(4-(ethyloxycarbonyl)thiazol-2-yl)ethyl)carbamate (1.4 g crude material) in THF (25 ml) and water (20 ml) and stirred at room temperature for 18 h. A further amount of lithium hydroxide monohydrate was added (165 mg) and stirring continued for 4 h. The THF was removed in vacuo, the aqueous residue acidified with 1N hydrochloric acid and extracted twice with chloroform. The combined organic layers were washed with brine, dried and reduced. Chromatography (50:2:1 chloroform, methanol, acetic acid) and recrystallisation (EtOAc/hexanes) afforded tert-butyl(1-(4-carboxythiazol-2-yl)ethyl)carbamate (686 mg, 64% over two steps).
Name
Lithium hydroxide monohydrate
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7]([C:9]1[N:10]=[C:11]([CH:14]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])[CH3:15])[S:12][CH:13]=1)=[O:8])C>C1COCC1.O>[C:19]([O:18][C:17](=[O:23])[NH:16][CH:14]([C:11]1[S:12][CH:13]=[C:9]([C:7]([OH:8])=[O:6])[N:10]=1)[CH3:15])([CH3:20])([CH3:21])[CH3:22] |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
165 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C(C)NC(OC(C)(C)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
WASH
Type
WASH
Details
The combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Chromatography (50:2:1 chloroform, methanol, acetic acid) and recrystallisation (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC(C)C=1SC=C(N1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 686 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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